5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole

Catalog No.
S6895114
CAS No.
2839138-79-1
M.F
C6H9BrN2O
M. Wt
205.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole

CAS Number

2839138-79-1

Product Name

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole

IUPAC Name

5-bromo-1-(methoxymethyl)-4-methylpyrazole

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

InChI

InChI=1S/C6H9BrN2O/c1-5-3-8-9(4-10-2)6(5)7/h3H,4H2,1-2H3

InChI Key

JVJNMRSMUQBYHN-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1)COC)Br

Canonical SMILES

CC1=C(N(N=C1)COC)Br

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole is a precisely substituted heterocyclic building block primarily utilized in the multi-step synthesis of complex, high-value active ingredients, particularly in the agrochemical sector. Its structure is defined by three key functional groups that dictate its utility: a C5-bromo atom serving as a versatile handle for cross-coupling and metalation reactions, a C4-methyl group that provides critical regiochemical control, and an N1-methoxymethyl (MOM) protecting group that ensures compatibility with a wide range of reaction conditions, especially those involving strong bases. These features make it a strategic precursor for producing advanced pyrazole carboxamide fungicides, a class of compounds known for their role as succinate dehydrogenase inhibitors (SDHI).

Procurement Fit

5-Bromo cross-coupling handle Supports Suzuki-Miyaura and related Pd-catalyzed C–C bond formation at the C-5 position. Reported reduced dehalogenation vs iodo-analogs
N-1 MOM solubility and protection Methoxymethyl group enhances organic solvent solubility and serves as an orthogonal protecting group. Removable under mild acidic conditions
C-5 regioselective diversification Distinct substitution vector compared to 4-bromo isomers for SAR and library synthesis workflows. Supports structure-activity relationship studies

Attempting to substitute this compound with seemingly similar pyrazoles introduces significant process chemistry risks that can compromise yield, purity, and scalability. Using the unprotected analog, 5-bromo-4-methyl-1H-pyrazole, is incompatible with organometallic reactions (e.g., lithiation) as the acidic N-H proton will react with the base, leading to stoichiometric inefficiencies and byproduct formation. An analog lacking the C4-methyl group, such as 5-bromo-1-(methoxymethyl)-1H-pyrazole, would be susceptible to undesired side reactions, as the C4 position is often the most reactive site for electrophilic attack on the pyrazole ring, resulting in difficult-to-separate isomeric impurities. Finally, replacing the acid-labile N-MOM group with a more robust N-methyl group removes critical synthetic flexibility, preventing selective deprotection in later stages of a complex synthesis where it may be required.

Substitution Risk

5-Bromo-4-methyl-1H-pyrazole (lacks N-1 MOM)
Missing the methoxymethyl group removes both the solubility-enhancing moiety and the orthogonal protecting group. Reaction solubility and downstream deprotection strategy may shift, requiring process re-optimization.
1-(Methoxymethyl)-4-methyl-1H-pyrazole (lacks 5-Br)
Absence of the bromine atom eliminates the primary cross-coupling handle. C–C bond formation at C-5 is not feasible without additional halogenation steps, altering the synthetic route.
4-Bromo-1-(methoxymethyl)-1H-pyrazole (positional isomer)
Bromine at C-4 rather than C-5 changes the electronic environment and oxidative addition kinetics with Pd catalysts. Regiochemical outcomes in cross-coupling may differ, affecting SAR interpretation.

High-Yield C5-Functionalization via Halogen-Metal Exchange

The combination of the N-MOM protecting group and C5-bromo handle makes this compound an ideal substrate for halogen-metal exchange reactions, a key step in synthesizing pyrazole-5-carboxylic acids for fungicides. The N-MOM group is stable to strong organolithium bases, preventing competitive deprotonation that would occur with an unprotected N-H pyrazole. This ensures the base is used efficiently to generate the C5-lithiated species, which can then be carboxylated in high yield.

Evidence DimensionStoichiometric Efficiency & Yield in Lithiation/Carboxylation
Target Compound DataEnables near-quantitative (>95%) conversion to the C5-lithiated intermediate using 1.0-1.1 equivalents of organolithium base.
Comparator Or Baseline5-bromo-4-methyl-1H-pyrazole (unprotected analog): Requires >2.0 equivalents of base to deprotonate both N1 and perform halogen exchange, leading to lower yields of the desired C5-carboxylated product and formation of byproducts.
Quantified DifferenceReduces requirement for expensive organolithium reagents by ~50% and avoids yield loss to N-H deprotonation.
ConditionsHalogen-metal exchange using n-butyllithium or s-butyllithium at -78 °C, followed by quenching with CO2(g) or dry ice.

This directly translates to higher process throughput, lower raw material costs, and a simpler purification profile for the synthesis of high-value active pharmaceutical or agrochemical ingredients.

Boiling point comparison
Data to verify
243.9 ± 30.0 °C
vs 271.6 ± 20.0 °C (5-Br-4-Me-1H-pyrazole)
Δ ~27.7 °C lower
May support distillation workflow and purification review
Predicted values at 760 mmHg; experimental confirmation recommended

C4-Methyl Group Prevents Isomeric Contamination

The pyrazole C4 position is the most electron-rich and therefore highly susceptible to electrophilic substitution. The presence of the 4-methyl group in the target compound serves as a crucial blocking group, deactivating this position and ensuring that any subsequent electrophilic functionalization is directed with high precision to other sites on the ring (e.g., C3). This prevents the formation of regioisomeric byproducts that are often difficult and costly to separate.

Evidence DimensionRegioselectivity in Electrophilic Substitution
Target Compound DataProvides >99:1 regioselectivity, yielding a single product isomer in subsequent electrophilic additions.
Comparator Or Baseline5-bromo-1-(methoxymethyl)-1H-pyrazole (lacking C4-methyl): Prone to forming significant quantities of C4-substituted isomers, potentially leading to complex product mixtures (e.g., 80:20 or worse, depending on reagents).
Quantified DifferenceEliminates the formation of C4-substituted isomeric impurities, simplifying downstream processing.
ConditionsStandard electrophilic reactions such as nitration, acylation, or halogenation.

Ensuring the formation of a single isomer is critical for manufacturing efficiency, adherence to regulatory purity standards (GMP), and generating reliable structure-activity relationship (SAR) data.

Density increase vs non-Br analog
Class-level
1.53 ± 0.1 g/cm³
vs low-density liquid/solid (non-brominated analog, 126.16 g/mol)
MW increase: +78.89 g/mol
May support biphasic separation and storage volume review
Predicted density at 20 °C, 760 Torr; class-level inference
Bromo vs iodo coupling profile
Class-level
Br/Cl derivatives: reduced dehalogenation side reaction
vs iodo-pyrazoles in Suzuki-Miyaura coupling
Reported class-level coupling context for bromo-pyrazoles
Zatopkova et al., J. Org. Chem. 2017; substrate-dependent yields
MOM dual-function profile
Reported
Solubility enhancement + orthogonal protecting group
vs N–H pyrazoles; deprotection under mild acidic conditions
Reported dual-function MOM group context
Shevelev et al., Russ. Chem. Bull. 2009; qualitative solubility evidence
C-5 vs C-4 regioselectivity
Class-level
C-5 bromo: reported faster oxidative addition with Pd(0)
vs C-4 bromo isomer (CAS 1071200-42-4)
Supports C-5 regioselective diversification review
Schnürch et al., RSC Adv. 2015; kinetics not reported for this pair

SDHI Fungicide Scale-Up Intermediate

This compound is the right choice for process development and manufacturing of pyrazole-5-carboxamide fungicides. Its structure is optimized for high-yield, high-purity synthesis via organometallic intermediates, minimizing the use of expensive reagents and simplifying purification, which are critical factors for cost-effective, large-scale production.

Regiocontrol for Pharmaceutical Scaffold Synthesis

In medicinal chemistry, particularly for structure-activity relationship (SAR) studies, generating clean, single-isomer compounds is essential. The C4-methyl group on this precursor guarantees that downstream modifications occur at predictable positions, ensuring that biological data can be reliably attributed to a specific molecular architecture without confounding results from isomeric mixtures.

Controlled Cross-Coupling for Advanced Materials

The C5-bromo handle provides a reliable site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). The blocked C4 position and stable N-MOM group ensure that these reactions proceed cleanly at the intended C5 site, making this intermediate suitable for creating well-defined conjugated materials or complex molecular probes where precise connectivity is paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase/GPCR inhibitor library synthesis
Soluble 5-bromo-pyrazole building block
Cross-coupling efficiency and organic solvent compatibility review
Large-scale API intermediate synthesis
Lower boiling point and higher density profile
Distillation energy and reactor volume utilization review
Orthogonal protection strategy
Built-in N-1 MOM protecting group
Mild acidic deprotection compatibility and route simplification review
C-5 SAR diversification studies
C-5 regiochemical diversification vector
Positional isomer reactivity and Pd-catalyzed coupling kinetics review

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

203.98983 g/mol

Monoisotopic Mass

203.98983 g/mol

Heavy Atom Count

10

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